molecular formula C21H21N5 B11212790 N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212790
M. Wt: 343.4 g/mol
InChI Key: JBLLAFHRCVRHQJ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzyl chloride and ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5/c1-3-25(14-17-7-5-4-6-8-17)20-19-13-24-26(21(19)23-15-22-20)18-11-9-16(2)10-12-18/h4-13,15H,3,14H2,1-2H3

InChI Key

JBLLAFHRCVRHQJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C

Origin of Product

United States

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